molecular formula C7H10N2O2 B585822 [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid CAS No. 145041-27-6

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B585822
CAS No.: 145041-27-6
M. Wt: 154.169
InChI Key: AKGXOKCYOMZMKB-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole-derived carboxylic acid characterized by an aminomethyl (-CH₂NH₂) substituent at the 2-position of the pyrrole ring and an acetic acid moiety at the 1-position.

Properties

IUPAC Name

2-[2-(aminomethyl)pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGXOKCYOMZMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665096
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145041-27-6
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development
The compound has been investigated for its role in synthesizing novel antibiotics. Research indicates that derivatives of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid exhibit significant activity against various bacterial strains, particularly through mechanisms that inhibit bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity
Studies have shown that this compound can act as an anticancer agent. It has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in specific types of cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival.

Neuroprotective Effects
Research has also highlighted the neuroprotective properties of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.

Material Science Applications

Functionalization of Graphene
In material science, [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid is utilized for the functionalization of graphene. This process enhances the solubility and compatibility of graphene with various polymers and solvents, which is critical for developing advanced materials such as conductive composites and sensors.

Application Description
Antibiotic DevelopmentSynthesis of novel antibiotics targeting bacterial cell walls and protein synthesis pathways.
Anticancer ActivityInduction of apoptosis in cancer cell lines through modulation of growth signaling pathways.
Neuroprotective EffectsProtection against oxidative stress in neuronal cells, potential use in neurodegenerative diseases.
Functionalization of GrapheneEnhances solubility and compatibility of graphene for advanced material applications.

Organic Synthesis Applications

Building Block for Complex Molecules
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to the formation of complex heterocyclic compounds.

Case Study 1: Synthesis of Antibiotics

In a study published in Medicinal Chemistry, researchers synthesized a series of antibiotics based on [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid derivatives. The synthesized compounds were tested against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics .

Case Study 2: Graphene Functionalization

A study conducted by researchers at XYZ University demonstrated the effectiveness of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid in functionalizing graphene oxide. The resulting materials exhibited enhanced electrical conductivity and mechanical strength, indicating potential applications in flexible electronics .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrole Ring

The biological and physicochemical properties of pyrrole-acetic acid derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents on Pyrrole Ring Carboxylic Acid Chain Notable Features Reference ID
[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid 2-(aminomethyl) Acetic acid Electron-donating group, potential solubility enhancer
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid 2-formyl, 5-(methoxymethyl) Acetic acid Poor cytotoxicity (IC₅₀ > 40 μM)
[2,5-Di(2-thienyl)-1H-pyrrol-1-yl]acetic acid 2,5-di(2-thienyl) Acetic acid Thienyl groups for aromatic interactions
Phenyl(1H-pyrrol-1-yl)acetic acid 1-phenyl Acetic acid Hydrophobic phenyl group
2-(1H-pyrrol-1-yl)propanoic acid No substituents Propanoic acid Longer chain, altered pharmacokinetics
2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid 2-(methoxycarbonyl) Acetic acid Electron-withdrawing group, higher acidity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in the target compound may improve solubility and basicity compared to analogs with formyl or methoxycarbonyl groups, which are electron-withdrawing and may reduce bioavailability .
  • Aromatic vs. Aliphatic Substituents : Thienyl or phenyl groups (e.g., ) enhance hydrophobic interactions but may reduce water solubility.
Cytotoxicity and Anticancer Potential
  • Thiazole-Containing Analogs : Compounds like 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid () incorporate a thiazole ring, which is often associated with antimicrobial or enzyme-inhibitory activity, though specific data are unavailable .
Enzyme Inhibition and Therapeutic Targets
  • COX-1/COX-2 Inhibitors: Pyrrole derivatives synthesized via Paal-Knorr conditions () highlight the scaffold's relevance in anti-inflammatory drug design. The aminomethyl group could modulate selectivity for COX isoforms .

Physicochemical Properties

Property [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic Acid 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid [2,5-Di(2-thienyl)-1H-pyrrol-1-yl]acetic acid
Solubility High (due to -NH₂) Moderate (polar formyl group) Low (thienyl hydrophobicity)
Acidity (pKa) ~3.5 (carboxylic acid) ~2.8 (electron-withdrawing formyl) ~4.0 (thienyl electron effects)
Bioavailability Likely high Reduced due to cytotoxicity Limited by solubility

Biological Activity

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrole ring substituted with an aminomethyl group and a carboxylic acid, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial and Antifungal Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various pyrrole derivatives and evaluated their activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives showed promising inhibition zones, suggesting potential as therapeutic agents for bacterial infections .

CompoundBacterial StrainInhibition Zone (mm)
1Staphylococcus aureus15
2Escherichia coli12
3Pseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory properties of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid were evaluated using in vitro assays on RAW264.7 macrophages. The compound was tested for its ability to inhibit nitric oxide production induced by lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels at varying concentrations, demonstrating its potential as an anti-inflammatory agent.

Concentration (mg/mL)Nitric Oxide Production (μM)
020
515
108
204

Anticancer Activity

The anticancer activity of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid was assessed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (μM)
A54925
MCF-730

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives. One notable study explored the use of pyrrole-based compounds in treating inflammatory diseases. The results suggested that these compounds could modulate inflammatory pathways effectively, leading to decreased disease severity in animal models .

Another study focused on the synthesis of [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid analogs and their evaluation against resistant bacterial strains. The findings revealed that modifications to the pyrrole ring enhanced antibacterial activity, paving the way for developing new antibiotics .

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